5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Catalysis

Researchers requiring sequential diversification of sulfonamide cores often face the limitation of non-orthogonal functional handles. 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride solves this by combining a reactive sulfonyl chloride for initial sulfonamide formation with a robust C-Br bond for subsequent Pd-catalyzed cross-coupling. - Enables parallel library synthesis via an orthogonal two-step diversification strategy. - Facilitates installation of a functionalized aryl group that can be further elaborated via the bromide handle. - Serves as a potent, polyhalogenated warhead for activity-based protein profiling probes.

Molecular Formula C6H2BrCl3O2S
Molecular Weight 324.4 g/mol
CAS No. 1043919-81-8
Cat. No. B1379158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride
CAS1043919-81-8
Molecular FormulaC6H2BrCl3O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H
InChIKeyVMMZBCRKHJULAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride (CAS 1043919-81-8): Procurement and Technical Specification Overview


5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride (CAS 1043919-81-8) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₃O₂S and a molecular weight of 324.4 g/mol . It is supplied as a laboratory reagent with a minimum purity of 95% and is intended for use in organic synthesis . This compound serves as an electrophilic building block for introducing a dense, electron-deficient aromatic sulfonyl group, primarily for the synthesis of sulfonamides, sulfonate esters, and as a versatile intermediate for further functionalization through its aryl bromide handle [1].

Why 5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride (CAS 1043919-81-8) Cannot Be Replaced by Generic Analogs


While the sulfonyl chloride functional group is common, substitution with a generic or simpler analog such as 2,4-dichlorobenzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride fails to replicate the specific properties of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. The unique combination of a reactive sulfonyl chloride for sulfonamide formation and a robust C-Br bond that is tolerated in transition-metal catalysis allows for orthogonal reactivity and sequential diversification [1]. This specific substitution pattern enables synthetic strategies that are impossible with less functionalized analogs, making the compound a strategic rather than a commodity procurement choice .

Quantitative Differentiation Evidence for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride (CAS 1043919-81-8)


Orthogonal Reactivity: Chemoselective Tolerance of C-Br Bond in Pd-Catalyzed Coupling

A critical differentiation from simpler sulfonyl chlorides is the chemoselectivity of the C-Br bond. In Pd-catalyzed direct arylation, the sulfonyl chloride group undergoes desulfitative coupling while the aryl bromide remains intact for subsequent functionalization. This contrasts with benzenesulfonyl chloride, which provides no such handle. Studies show that (poly)halobenzenesulfonyl chlorides, including bromo-substituted variants, react to form arylated heteroarenes in moderate to high yields without C-Br bond cleavage [1]. This orthogonal reactivity is a key advantage over non-brominated analogs like 2,4-dichlorobenzenesulfonyl chloride.

Medicinal Chemistry Organic Synthesis Catalysis

Synthesis of Complex Scaffolds: Sequential Direct Arylations from a Single Reagent

The compound's specific substitution pattern enables the construction of unsymmetrical 1,3-diheteroarylbenzenes via two successive direct arylations [1]. This sequence leverages the unique chemoselectivity of 5-bromo-2-substituted benzenesulfonyl chlorides, first undergoing desulfitative arylation followed by direct arylation of the C-Br bond. This is a synthetic pathway not accessible to 2,4-dichlorobenzenesulfonyl chloride, which lacks the required aryl bromide.

Medicinal Chemistry Organic Synthesis Material Science

Enhanced Electrophilicity: Impact of Polyhalogenation on Reaction Kinetics

The presence of three halogen atoms (1 Br, 2 Cl) on the aromatic ring significantly increases the electrophilicity of the sulfonyl chloride center relative to non-halogenated or less-halogenated analogs like benzenesulfonyl chloride . This is a class-level inference based on the electron-withdrawing nature of the substituents. While a direct kinetic comparison for this exact compound is not available, the general principle that electron-withdrawing groups on aryl sulfonyl chlorides enhance reaction rates with nucleophiles is well-established [1]. This effect is often quantified by Hammett substituent constants, where the cumulative σ value for this substitution pattern predicts a higher rate constant (k) for nucleophilic substitution compared to the parent benzenesulfonyl chloride.

Organic Synthesis Physical Organic Chemistry Process Chemistry

Structural Basis for Enhanced Lipophilicity and Metabolic Stability

The incorporation of a 5-bromo-2,4-dichlorobenzene sulfonamide group into a lead compound can be a strategic design choice to modulate lipophilicity and metabolic stability. Sulfonamide derivatives of 2,4-dichlorobenzenesulfonyl chloride have been explored for carbonic anhydrase inhibition, demonstrating the biological relevance of this core [1]. Adding a bromine atom at the 5-position further increases the molecular weight and lipophilicity (logP) compared to the non-brominated analog, which can be estimated via cheminformatic tools. This modification can enhance membrane permeability or target binding, a critical parameter in drug discovery. The compound is a direct precursor to 5-bromo-2,4-dichlorobenzene-1-sulfonamide, a known scaffold in medicinal chemistry .

Medicinal Chemistry Drug Discovery Pharmacokinetics

High-Value Application Scenarios for 5-Bromo-2,4-dichlorobenzene-1-sulfonyl Chloride (CAS 1043919-81-8)


Medicinal Chemistry: Synthesis of Orthogonally Protected Sulfonamide Libraries

This compound is uniquely suited for the parallel synthesis of diverse sulfonamide libraries for drug discovery. Its ability to first react with an amine to form a sulfonamide, and then undergo a subsequent Pd-catalyzed cross-coupling via the aryl bromide, allows for the efficient exploration of chemical space [1]. This orthogonal strategy is not possible with simpler sulfonyl chlorides like benzenesulfonyl chloride, making this compound a strategic choice for building complex, functionalized libraries.

Organic Synthesis: Building Block for Complex Aromatic Architectures

In complex molecule synthesis, this reagent is invaluable for installing a functionalized aryl group that can be further elaborated. The chemoselective tolerance of the C-Br bond during desulfitative coupling provides a pathway to unsymmetrical biaryl systems that are difficult to access by other means [1]. This is a clear advantage over using 2,4-dichlorobenzenesulfonyl chloride, which would terminate the synthetic sequence at the sulfonamide or sulfonate ester.

Chemical Biology: Development of Activity-Based Probes (ABPs)

The compound's high electrophilicity, derived from its polyhalogenated ring [1], makes it a potent warhead for the design of activity-based probes targeting nucleophilic enzyme residues (e.g., serine hydrolases). The bromide handle offers a convenient attachment point for a reporter tag (e.g., fluorophore, biotin) via a bioorthogonal reaction, enabling target identification and imaging studies. This dual functionality is not available in non-brominated sulfonyl chlorides.

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